molecular formula C9H11NO3 B8700522 Methyl 5-methoxy-6-methylpicolinate

Methyl 5-methoxy-6-methylpicolinate

Cat. No.: B8700522
M. Wt: 181.19 g/mol
InChI Key: KNHDIULGDLMXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-6-methylpicolinate (CAS 1315361-24-0) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery. With the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol, this compound is characterized as a picolinate ester derivative. Its specific structure makes it a versatile building block for the synthesis of more complex, biologically active molecules. A prominent application documented in recent research is its use as a critical precursor in the multi-step synthesis of HYL001, a potent second-generation TGFβ receptor 1 (ALK5) inhibitor investigated for advanced cancer treatment, particularly in combating colorectal cancer liver metastases . This highlights the compound's role in developing innovative therapies in oncology. The picolinate scaffold is recognized for its prevalence in pharmaceutical agents, and this methylated derivative provides researchers with a handle for further strategic functionalization . As a supplied chemical, it is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-methoxy-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-8(12-2)5-4-7(10-6)9(11)13-3/h4-5H,1-3H3

InChI Key

KNHDIULGDLMXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance ring electron density, increasing stability toward electrophilic substitution. This compound’s methoxy and methyl groups likely improve solubility in non-polar solvents compared to halogenated analogs . Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase reactivity in nucleophilic aromatic substitution. For instance, Methyl 6-chloro-5-(trifluoromethyl)picolinate exhibits higher metabolic stability due to the CF₃ group .

Physicochemical Properties

  • Boiling Point/Melting Point: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts. For example, Methyl 4-amino-6-methoxypicolinate is a solid at room temperature, while Methyl 6-methyl-3-phenylpicolinate may exist as an oil due to increased hydrophobicity .
  • Solubility: Methoxy and amino groups enhance water solubility, whereas chloro and trifluoromethyl groups reduce it .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-methoxy-6-methylpicolinate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding picolinic acid derivative under acidic catalysis (e.g., H₂SO₄ in methanol) . Key variables include:

  • Temperature : 60–80°C for efficient ester formation while minimizing side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the ester with >95% purity .
    • Data Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of methylating agents (e.g., methyl iodide) to avoid over-alkylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm, split due to methyl substitution). Integrate peaks to confirm substitution patterns .
  • IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (m/z ~195 for C₉H₁₁NO₃) and fragmentation patterns (e.g., loss of –OCH₃) confirm structural integrity .

Q. How do structural analogs of this compound differ in reactivity?

  • Methodological Answer : Compare substituent effects using analogs like Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2) and Methyl 6-hydroxy-4-methoxypicolinate (CAS 1443759-42-9):

  • Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution .
  • Electron-Donating Groups (e.g., OCH₃): Enhance stability but reduce reactivity in cross-coupling reactions .
  • Data Table :
AnalogKey SubstituentReactivity in SNAr
Methyl 5-methoxy-6-methylOCH₃, CH₃Moderate
Methyl 6-chloro-5-methylCl, CH₃High
Methyl 6-hydroxy-4-methoxyOH, OCH₃Low

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for methyl-substituted picolinates?

  • Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or concentration effects. To standardize:

  • Use deuterated DMSO for consistent hydrogen bonding environments .
  • Compare with computational models (DFT calculations) to validate experimental assignments .
    • Case Study : Methyl 4-amino-6-methoxypicolinate (CAS 1443759-42-9) showed δ 165.2 ppm for C=O in DMSO-d₆ vs. δ 163.8 ppm in CDCl₃ due to solvent-induced deshielding .

Q. How can this compound be leveraged to design bioactive derivatives?

  • Methodological Answer :

  • Functionalization : Introduce sulfonamide or amide groups at the methyl position via Pd-catalyzed C–H activation .
  • Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using in vitro assays. Prioritize compounds with logP <3.5 for improved bioavailability .
    • Hypothesis : The methyl group at position 6 may sterically hinder binding, while the methoxy group at position 5 enhances solubility.

Q. What experimental designs mitigate challenges in regioselective substitutions on the pyridine ring?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LTMP (lithium tetramethylpiperidide) to deprotonate position 6 selectively, enabling bromination or iodination .
  • Protecting Groups : Temporarily protect the ester moiety with tert-butyl groups to direct substitutions to the methoxy-methyl region .
    • Data Contradiction Analysis : Conflicting yields (e.g., 40% vs. 70%) in similar compounds () suggest solvent purity (anhydrous vs. technical grade) as a critical variable .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to align with protocols for Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate .
  • Ethical Reporting : Avoid overinterpretation of biological activity without dose-response data, per guidelines in (FINER criteria).

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